

A Researcher's Guide to Inter-laboratory Comparison of PAH Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dimethylphenanthrene

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For researchers, scientists, and drug development professionals, ensuring the accuracy and comparability of Polycyclic Aromatic Hydrocarbon (PAH) analysis is paramount. This guide provides an objective comparison of inter-laboratory performance for PAH analysis, supported by data from proficiency testing schemes and collaborative studies. Detailed experimental methodologies are provided to facilitate the implementation of robust analytical protocols.

Data Presentation

The following tables summarize quantitative data from inter-laboratory comparison studies, offering insights into the performance of different laboratories and analytical methods.

Table 1: Inter-laboratory Comparison of PAH Quantification in Reference Solutions

This table presents the results of an inter-laboratory comparison involving five laboratories analyzing four reference solutions with varying concentrations of eight different PAHs. Laboratories A, B, and D utilized Gas Chromatography-Mass Spectrometry (GC-MS), while Laboratory C employed High-Performance Liquid Chromatography (HPLC).^[1] The data highlights significant deviations from the reference concentrations, often exceeding the 37% benchmark from ISO 11338-2 validation data for HPLC and the 21% benchmark from the Environment Agency for England's MCERTS scheme.^[2] Much of the variance was systemic, potentially indicating issues with the quality of stock solutions used for calibration by some laboratories.^[2]

PAH	Reference Conc. (ng/mL)	Lab A Reported Conc. (ng/mL)	Lab B Reported Conc. (ng/mL)	Lab C Reported Conc. (ng/mL)	Lab D Reported Conc. (ng/mL)
Naphthalene	10	12.3	8.5	9.8	10.5
Benzo[a]anthracene	50	65.1	42.3	51.2	48.9
Chrysene	200	240.5	180.2	205.1	195.7
Benzo[b]fluoranthene	500	590.2	455.8	510.6	492.1
Benzo[k]fluoranthene	10	13.8	7.9	10.1	9.5
Benzo[a]pyrene	50	68.2	40.1	52.3	47.8
Indeno[1,2,3-cd]pyrene	200	255.1	175.9	208.4	192.3
Dibenzo[a,h]anthracene	500	610.7	440.3	515.9	488.5

Data synthesized from an inter-laboratory comparison study.[\[1\]](#)[\[2\]](#)

Table 2: Comparison of Certified Reference Materials for PAHs

The selection of an appropriate Certified Reference Material (CRM) is critical for ensuring the quality and validity of analytical methods for PAH quantification.[\[3\]](#) This table provides a comparison of widely used PAH CRMs from various providers.

CRM Provider	Product Name/ID	Matrix/Solvent	Certified PAH Compounds	Concentration/ Mass Fraction
NIST	SRM 1647f	Acetonitrile	16 EPA priority PAHs	Varied concentrations (µg/mL)[3]
NMIJ	CRM 7307-a	Freshwater Lake Sediment	17 PAHs	Varied mass fractions (µg/kg, dry-mass basis) [3]
Sigma-Aldrich	TraceCERT® PAH Mix	Methylene chloride:benzene (1:1)	Multiple PAHs	2000 µg/mL each component[3]
Dr. Ehrenstorfer	PAH Mixture	Toluene	22 PAHs	1000 µg/mL each component[3]
CPAChem	PAH Standard Solution	Acetonitrile	16 components	100 mg/L each[3]

Table 3: Performance of Analytical Methods for PAH Analysis in Blood

While inter-laboratory comparison studies specifically for PAHs in blood are not abundant, a synthesis of data from various method validation studies provides a foundation for comparing the predominant analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).[4] It is important to note that direct comparison is challenging due to variations in the specific PAHs analyzed, internal standards used, and sample preparation methods.[4]

Analytical Method	Sample Matrix	PAH Analyte(s)	Limit of Detection (LOD) / Limit of Quantification (LOQ)	Recovery (%)
GC-MS	Plasma	1-Hydroxypyrene	LOD: 0.02 µg/L	95 - 105
HPLC-FLD	Serum	Benzo[a]pyrene	LOQ: 0.1 ng/mL	85 - 110
GC-MS/MS	Whole Blood	Naphthalene	LOD: 0.5 pg/g	92 - 108
HPLC-FLD	Plasma	Phenanthrene	LOQ: 5 ng/mL	88 - 103

Data synthesized from a review of various studies.[\[4\]](#)

A review of proficiency testing schemes for PAH analysis, although not specific to blood, has indicated that there is no significant difference in results between laboratories applying either GC or LC methods, suggesting that with proper validation, both can yield reliable data.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocols

Accurate PAH quantification requires meticulous sample preparation and analysis. The following protocols are based on established methodologies such as U.S. EPA Method 610 and are suitable for the analysis of PAHs in various matrices using the aforementioned CRMs for calibration and quality control.[\[3\]](#)

1. Sample Preparation (Water Matrix)

This method is applicable for the determination of PAHs in municipal and industrial wastewater.[\[3\]](#)

- Extraction:
 - To a 1-liter sample, add 60 mL of methylene chloride and shake vigorously for 2 minutes.
 - Allow the organic layer to separate from the water phase.

- Draw off the methylene chloride layer.
- Repeat the extraction two more times using fresh portions of methylene chloride.
- Combine the three methylene chloride extracts.
- Concentration:
 - Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus.
- Cleanup (if necessary):
 - Use solid-phase extraction (SPE) with silica gel or alumina to remove interferences.[\[3\]](#)

2. Sample Preparation (Solid Matrix - e.g., Sediment, Soil)

- Extraction (Soxhlet):
 - Air-dry the sample and grind it to a fine powder.
 - Mix the sample with anhydrous sodium sulfate to remove residual moisture.
 - Extract the sample with a 1:1 mixture of acetone and hexane for 16-24 hours in a Soxhlet extractor.
- Concentration and Solvent Exchange:
 - Concentrate the extract to a small volume.
 - Exchange the solvent to cyclohexane.
- Cleanup:
 - Use gel permeation chromatography (GPC) or silica gel column chromatography to remove interferences.

3. Instrumental Analysis

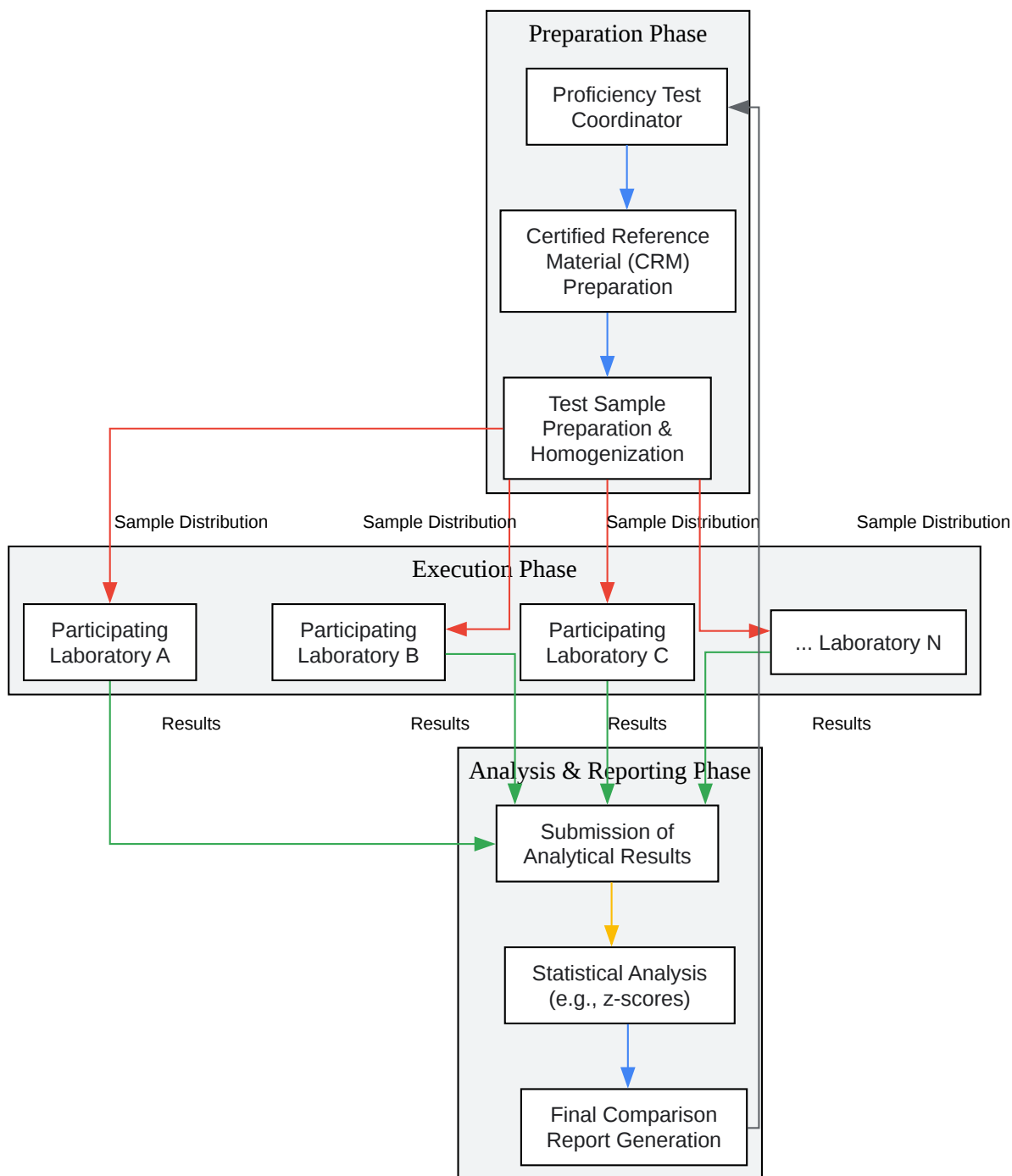
a. High-Performance Liquid Chromatography (HPLC) with Fluorescence and/or UV Detection

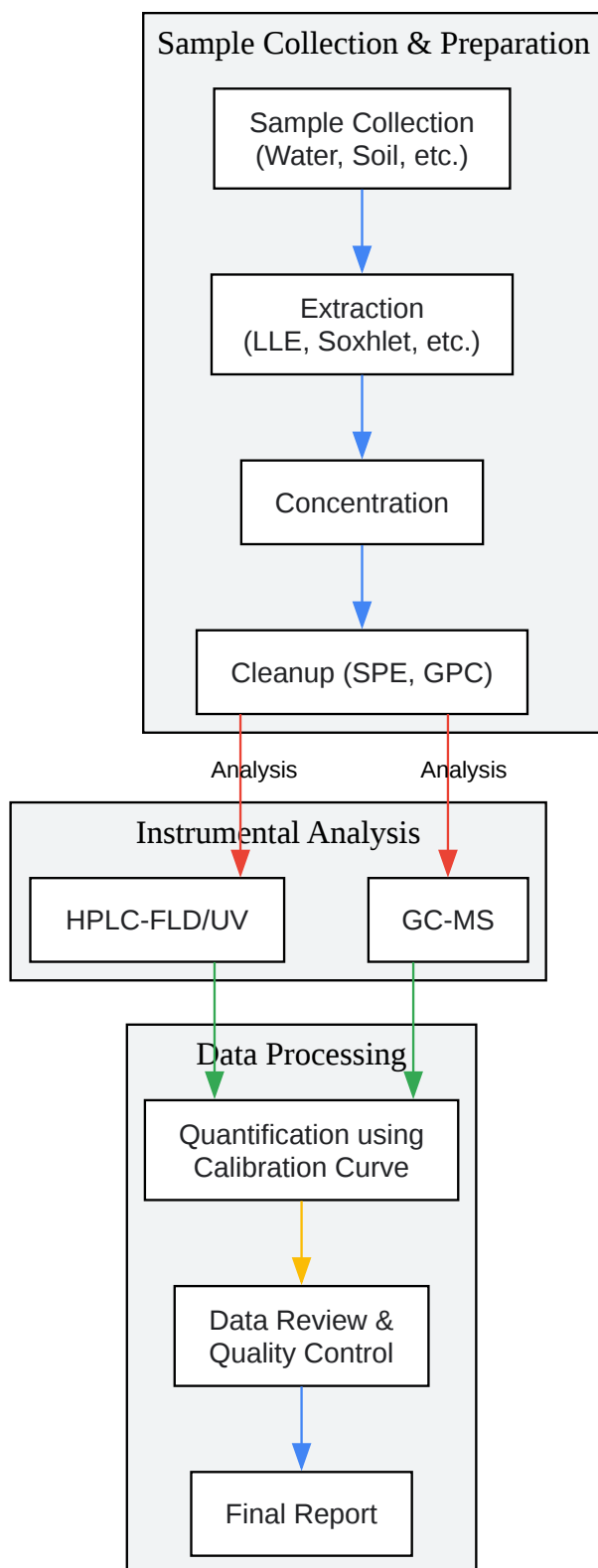
- Instrumentation: HPLC system equipped with a fluorescence detector and a UV detector.
- Column: A reverse-phase column, such as a C18 column, that provides adequate resolution of the target PAHs.[3]
- Mobile Phase: A gradient of acetonitrile and water is typically used.[3]
- Detection:
 - Fluorescence Detector: Programmed for optimal excitation and emission wavelengths for each PAH.[3]
 - UV Detector: Set at 254 nm.[3]
- Calibration: Prepare a series of calibration standards by diluting a suitable CRM (e.g., NIST SRM 1647f) in acetonitrile. The concentration range should bracket the expected sample concentrations.[3]

b. Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation: Gas chromatograph interfaced with a mass spectrometer (GC-MS).[3]
- Column: A capillary column with a stationary phase suitable for PAH separation (e.g., 5% phenyl-methylpolysiloxane).[3]
- Carrier Gas: Helium at a constant flow rate.[3]
- Injection: Splitless injection is typically used for trace analysis.[3]
- Mass Spectrometer: Operated in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
- Calibration: Prepare a series of calibration standards by diluting a suitable CRM in an appropriate solvent.

Mandatory Visualization





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- To cite this document: BenchChem. [A Researcher's Guide to Inter-laboratory Comparison of PAH Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b095547#inter-laboratory-comparison-of-pah-analysis-results>]

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Phone: (601) 213-4426

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